![molecular formula C6H2F3N3 B11913810 2-(Trifluoromethyl)pyrimidine-4-carbonitrile CAS No. 916210-03-2](/img/structure/B11913810.png)
2-(Trifluoromethyl)pyrimidine-4-carbonitrile
Overview
Description
2-(Trifluoromethyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrimidine-4-carbonitrile typically involves the introduction of the trifluoromethyl group and the cyano group onto a pyrimidine ring. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with a cyanide source under suitable conditions. The reaction can be carried out using sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The cyano group and the trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under suitable conditions to yield different products.
Coupling Reactions: The pyrimidine ring can undergo coupling reactions with various electrophiles or nucleophiles to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyrimidines.
Scientific Research Applications
Medicinal Chemistry
2-(Trifluoromethyl)pyrimidine-4-carbonitrile serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics enhance lipophilicity, improving bioavailability and interaction with biological membranes. Research indicates its potential in:
- Anticancer Activity : Compounds with similar structures have shown promising results against cancer cell lines. For instance, studies report IC50 values ranging from 10 to 30 µM against various cancer types, indicating moderate efficacy compared to standard chemotherapeutics like doxorubicin .
Cell Line | IC50 (µM) | Comparison Standard |
---|---|---|
A549 | 15 | Doxorubicin |
MCF-7 | 20 | Doxorubicin |
HCT116 | 25 | Doxorubicin |
- Anti-inflammatory Properties : The compound has demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values for COX-2 inhibition ranging from 30 to 50 µM, suggesting its potential as an anti-inflammatory agent .
Agrochemicals
The trifluoromethyl group enhances the herbicidal activity of pyrimidine derivatives. Research has shown that compounds containing this group exhibit improved efficacy against pests and diseases in agricultural applications. Notably, studies have highlighted the role of these compounds in developing new herbicides and fungicides .
Material Science
The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of advanced materials. Its properties make it suitable for creating polymers with enhanced thermal stability and chemical resistance.
Case Study 1: Anticancer Efficacy
A study evaluating a series of pyrimidine derivatives indicated that those with trifluoromethyl substitutions exhibited enhanced anticancer activities compared to their non-substituted counterparts. The structural modifications significantly influenced biological activity, emphasizing the importance of the trifluoromethyl group in drug design .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on synthesizing pyrimidine derivatives showed that introducing electron-withdrawing groups like trifluoromethyl significantly improved antimicrobial efficacy against resistant bacterial strains. This highlights the compound's potential in addressing antibiotic resistance .
Summary of Findings
The applications of this compound span across medicinal chemistry, agrochemicals, and material science. Its unique properties make it a valuable compound for further research and development. The ongoing exploration into its biological activities and potential therapeutic uses continues to reveal new possibilities for this versatile compound.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-4-carbonitrile depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The trifluoromethyl and cyano groups can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparison with Similar Compounds
2-(Trifluoromethyl)pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:
2-Chloro-4-(trifluoromethyl)pyrimidine: This compound has a chlorine atom instead of a cyano group at the 4-position. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
2-(Trifluoromethyl)pyridine-4-carbonitrile: This compound has a pyridine ring instead of a pyrimidine ring. It is used in the synthesis of advanced materials and as a building block in organic synthesis.
4-(Trifluoromethyl)pyrimidine-2-carbonitrile: This compound has the trifluoromethyl and cyano groups at different positions on the pyrimidine ring. It is studied for its potential biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl and cyano groups enhances its reactivity and potential for diverse applications.
Biological Activity
2-(Trifluoromethyl)pyrimidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a trifluoromethyl group and a cyano group. This unique structure contributes to its reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. For instance, a study demonstrated that compounds derived from pyrimidine scaffolds can inhibit cancer cell proliferation effectively. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.
- Case Study : A derivative of this compound was shown to inhibit the growth of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM, indicating strong selective toxicity towards cancer cells compared to normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, suggesting potential applications in treating infections.
- Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|-----------------------|----------------------------------------|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa| 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. By inhibiting PARP, the compound enhances the cytotoxic effects of DNA-damaging agents used in cancer therapy .
- Signal Transduction Modulation : It may also interfere with various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for combination therapies in oncology .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics. It displays adequate oral bioavailability and a clearance rate conducive to maintaining therapeutic levels in vivo.
- Table 2: Pharmacokinetic Profile
| Parameter | Value |
|------------------------|---------------------------|
| Oral Bioavailability (F)| 31.8% |
| Clearance Rate | 82.7 mL/h/kg |
Recent Advances and Future Directions
Recent research has focused on optimizing the structure of pyrimidine derivatives to enhance their biological activity while reducing toxicity. Ongoing studies aim to refine the synthesis processes to produce more potent analogs with improved pharmacological profiles.
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidine-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-6(8,9)5-11-2-1-4(3-10)12-5/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNXPYCYMOJBHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257664 | |
Record name | 2-(Trifluoromethyl)-4-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916210-03-2 | |
Record name | 2-(Trifluoromethyl)-4-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916210-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-4-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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